molecular formula C20H12ClNO3 B2707983 4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide CAS No. 879593-11-0

4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide

Cat. No.: B2707983
CAS No.: 879593-11-0
M. Wt: 349.77
InChI Key: HHCSFVLECZGPRT-UHFFFAOYSA-N
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Description

4-Chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a benzamide derivative characterized by a xanthenone core substituted with a 4-chlorobenzamide group at the 3-position. The xanthenone scaffold (a tricyclic structure with two benzene rings fused to a central oxygen-containing ring) confers rigidity and planar aromaticity, while the 4-chlorobenzamide moiety introduces electronic and steric effects that influence molecular interactions.

Properties

IUPAC Name

4-chloro-N-(9-oxoxanthen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO3/c21-13-7-5-12(6-8-13)20(24)22-14-9-10-16-18(11-14)25-17-4-2-1-3-15(17)19(16)23/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCSFVLECZGPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the reaction of 4-chlorobenzoic acid with 9-oxo-9H-xanthene-3-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different xanthone derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to selectively inhibit topoisomerase II, an enzyme involved in DNA replication . This inhibition can lead to the disruption of cancer cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide (C₂₁H₁₄ClNO₄)

  • Structural Difference : Replaces the 4-chloro substituent on the benzamide with a 3-methoxy group.
  • The methoxy oxygen can act as a hydrogen-bond acceptor, contrasting with the chloro group’s inductive electron-withdrawing effect.

4-Methyl-N-(9H-xanthen-9-yl)benzamide

  • Structural Difference : Substitutes the 4-chloro group with a methyl group.
  • Impact : The methyl group increases hydrophobicity and steric bulk, reducing intermolecular halogen bonding but enhancing van der Waals interactions. This compound is commercially available (CAS 6326-06-3) and has been studied for sulfonamide-related applications .

Benzamide Derivatives with Heterocyclic Modifications

4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide Monohydrate

  • Structural Difference : Incorporates a piperidine ring linked to a second 4-chlorobenzoyl group.
  • Crystal Packing: The piperidine adopts a chair conformation, with O–H⋯O, N–H⋯O, and C–H⋯O hydrogen bonds forming a sheet structure parallel to the (101) plane. This contrasts with the planar stacking observed in xanthenone derivatives .

4-Chloro-N-(2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)benzamide

  • Structural Difference : Features a pyridazine-piperazine pharmacophore.
  • Application : Such compounds are explored for kinase inhibition or as intermediates in drug discovery. The pyridazine ring introduces additional hydrogen-bonding and π-stacking sites .

Bioactive Benzamide Analogs

HS-152 (4-Chloro-N-((3-(4-methylpiperazine-1-carbonyl)phenyl)carbamoyl)benzamide)

  • Structural Difference : Includes a 4-methylpiperazine-carboxamide side chain.
  • Bioactivity : Identified as a SMURF1 ubiquitin ligase inhibitor (IC₅₀ = 2.1 μM), demonstrating how side-chain modifications can confer target specificity .

4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide

  • Structural Difference: Replaces the xanthenone core with a 1,4-benzodioxane ring.
  • Application : Used in Suzuki coupling reactions as a ligand for palladium catalysts, highlighting the role of electron-withdrawing groups in stabilizing metal complexes .

Key Comparative Data

Compound Name Molecular Formula Key Substituents Hydrogen-Bonding Features Applications
4-Chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide C₂₀H₁₂ClNO₃ 4-Cl, xanthenone C–H/O, C–Cl/π interactions Crystal engineering, drug discovery
N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide C₂₁H₁₄ClNO₄ 3-OCH₃, xanthenone Methoxy as H-bond acceptor Not reported
4-Methyl-N-(9H-xanthen-9-yl)benzamide C₂₀H₁₇NO₃S 4-CH₃, xanthenone Enhanced hydrophobicity Sulfonamide research
HS-152 C₁₉H₁₈ClN₃O₂ 4-Cl, piperazine-carboxamide Targets SMURF1 Ubiquitin ligase inhibition

Biological Activity

4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a xanthene core combined with a chlorinated benzamide group , which contributes to its unique chemical properties. The presence of the chlorine atom enhances its reactivity, making it a suitable candidate for various biological applications.

The primary mechanism of action for 4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with topoisomerase II , an enzyme crucial for DNA replication and transcription. The compound binds to topoisomerase II, disrupting its function and leading to the inhibition of cell proliferation and survival . This interaction is facilitated through hydrogen bonding and π-stacking interactions with DNA.

Anticancer Properties

Research indicates that 4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide exhibits significant anticancer activity . In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC) . The compound's efficacy was compared to established anticancer drugs like etoposide, demonstrating promising results.

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the xanthene core or the benzamide substituents can significantly affect the compound's biological activity. For instance, derivatives with different halogen substitutions or functional groups have shown varying degrees of potency against cancer cell lines. This highlights the importance of molecular structure in determining biological effectiveness .

Case Studies

  • In Vitro Studies : A study evaluated the antiproliferative effects of 4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide against several tumor cell lines using MTT assays. Results indicated that this compound exhibited a dose-dependent inhibition of cell growth, with IC50 values comparable to leading chemotherapeutic agents .
  • Mechanistic Insights : Further investigations into the mechanism revealed that treatment with 4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide led to increased levels of DNA damage markers in treated cells, suggesting that its anticancer effects may be mediated through the induction of genotoxic stress.

Comparative Analysis

The following table summarizes the biological activities and properties of 4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide compared to similar compounds:

CompoundTargetActivity TypeIC50 (µM)Notes
4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamideTopoisomerase IIAnticancerVariesSignificant inhibition in multiple lines
7dTopoisomerase IIAnticancer~5Similar structure with different substituents
Other BenzamidesVariousVariableVariesDifferent substituents affect reactivity

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